molecular formula C12H15ClO5S B8734747 Ethyl 2-(4-(chlorosulfonyl)-2-ethylphenoxy)acetate

Ethyl 2-(4-(chlorosulfonyl)-2-ethylphenoxy)acetate

Cat. No. B8734747
M. Wt: 306.76 g/mol
InChI Key: OSRPEGMCOXIYJR-UHFFFAOYSA-N
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Patent
US07091237B2

Procedure details

A solution of crude ethyl(2-ethylphenoxy)acetate (intermediate 107) in chloroform (6 ml) was stirred with chlorosulfonic acid (1.33 ml) at ambient temperature for 4 hours. The reaction mixture was quenched by the addition of ice and the organic mixture separated by using a hydrophobic frit. The title compound was isolated by evaporation of this filtrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:13][CH3:14])[CH3:2].[Cl:16][S:17](O)(=[O:19])=[O:18]>C(Cl)(Cl)Cl>[CH2:1]([O:3][C:4](=[O:15])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([S:17]([Cl:16])(=[O:19])=[O:18])=[CH:9][C:8]=1[CH2:13][CH3:14])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(COC1=C(C=CC=C1)CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(COC1=C(C=CC=C1)CC)=O
Name
Quantity
1.33 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the addition of ice
CUSTOM
Type
CUSTOM
Details
the organic mixture separated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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